Methyl 2-(3-bromo-5-methoxyphenyl)acetate
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Overview
Description
Methyl 2-(3-bromo-5-methoxyphenyl)acetate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of phenylacetate, where the phenyl ring is substituted with a bromine atom at the 3-position and a methoxy group at the 5-position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-bromo-5-methoxyphenyl)acetate can be synthesized through several methods. One common method involves the bromination of methyl 2-(3-methoxyphenyl)acetate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromo-5-methoxyphenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., ethanol, dichloromethane).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Methyl 2-(3-bromo-5-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, which are studied for their potential therapeutic effects.
Medicine: Researchers investigate its derivatives for potential use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(3-bromo-5-methoxyphenyl)acetate depends on its specific application and the target molecule
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: Some derivatives may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Methyl 2-(3-bromo-5-methoxyphenyl)acetate can be compared with other similar compounds, such as:
Methyl 2-(3-methoxyphenyl)acetate: Lacks the bromine atom, leading to different reactivity and applications.
Methyl 2-(3-bromo-2-methoxyphenyl)acetate: The position of the methoxy group is different, which can affect the compound’s chemical properties and reactivity.
(4-methoxyphenyl)methyl 2-bromoacetate: The methoxy group is on the para position, leading to different steric and electronic effects.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity .
Properties
CAS No. |
1261476-25-8 |
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Molecular Formula |
C10H11BrO3 |
Molecular Weight |
259.10 g/mol |
IUPAC Name |
methyl 2-(3-bromo-5-methoxyphenyl)acetate |
InChI |
InChI=1S/C10H11BrO3/c1-13-9-4-7(3-8(11)6-9)5-10(12)14-2/h3-4,6H,5H2,1-2H3 |
InChI Key |
PUTVJWMONODWDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(=O)OC)Br |
Origin of Product |
United States |
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